6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE
Overview
Description
The compound “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a model to understand various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” involves several synthetic routes, depending on the desired purity and yield. Common methods include:
Direct Synthesis: Combining precursor chemicals under controlled conditions to form “this compound”.
Catalytic Processes: Using catalysts to enhance the reaction rate and selectivity.
Solvent-Based Methods: Employing solvents to dissolve reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, “this compound” is produced using large-scale reactors and continuous flow systems. The process typically involves:
Raw Material Preparation: Purifying and preparing the starting materials.
Reaction Phase: Conducting the reaction under optimal temperature and pressure conditions.
Purification: Removing impurities through distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” undergoes various chemical reactions, including:
Oxidation: Reacting with oxygen or other oxidizing agents to form oxides.
Reduction: Gaining electrons or reacting with reducing agents to form reduced products.
Substitution: Replacing one functional group with another in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
“6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of “6-METHYL-1-(2-METHYLPROPYL)-2,2-DIPHENYL-4-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1,3,2-DIAZABORININ-1-IUM-2-UIDE” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact mechanism depends on the compound’s structure and the biological context in which it is used.
Properties
IUPAC Name |
6-methyl-1-(2-methylpropyl)-2,2-diphenyl-4-(trifluoromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BF3N2/c1-16(2)15-27-17(3)14-20(21(23,24)25)26-22(27,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14,16,26H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWIGZSIPYXLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(NC(=CC(=[N+]1CC(C)C)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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